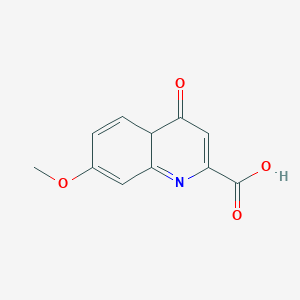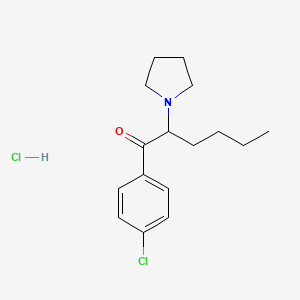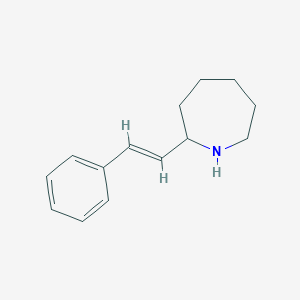
2-(2-Phenylethenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethenyl)azepane is an organic compound with the molecular formula C14H19N It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a phenylethenyl group attached to the second carbon of the azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethenyl)azepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azepane ring, which can be derived from commercially available starting materials such as 1,6-diaminohexane.
Formation of the Phenylethenyl Group: The phenylethenyl group can be introduced through a Heck reaction, where a palladium-catalyzed coupling of styrene with an appropriate azepane derivative is performed.
Reaction Conditions: The Heck reaction is carried out under mild conditions, typically involving a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide. The reaction is conducted at elevated temperatures (around 100°C) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Phenylethenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The azepane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or alcohols.
Reduction Products: Reduced derivatives like phenylethylazepane.
Substitution Products: Substituted azepane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Phenylethenyl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylethenyl)azepane involves its interaction with specific molecular targets. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the azepane ring.
Azepane: The parent compound without the phenylethenyl group.
Phenylethylazepane: A reduced form of 2-(2-Phenylethenyl)azepane.
Uniqueness: this compound is unique due to the combination of the azepane ring and the phenylethenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
2-[(E)-2-phenylethenyl]azepane |
InChI |
InChI=1S/C14H19N/c1-3-7-13(8-4-1)10-11-14-9-5-2-6-12-15-14/h1,3-4,7-8,10-11,14-15H,2,5-6,9,12H2/b11-10+ |
Clave InChI |
DGEGHBUXYDGKJU-ZHACJKMWSA-N |
SMILES isomérico |
C1CCC(NCC1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1CCC(NCC1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


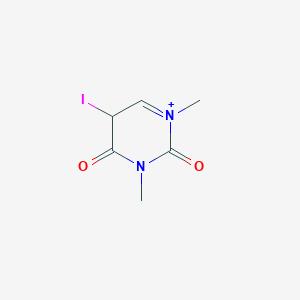
![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
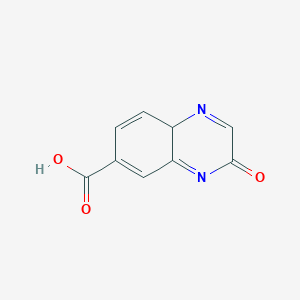
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357258.png)
![tert-butyl (3aS,4S,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357263.png)
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)

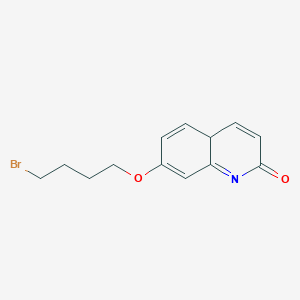
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
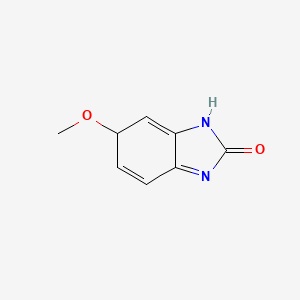
![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)

